molecular formula C24H22ClN3O3S2 B3404460 Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216588-13-4

Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B3404460
CAS No.: 1216588-13-4
M. Wt: 500 g/mol
InChI Key: LJZUZEUJUDZMLM-UHFFFAOYSA-N
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Description

This compound, identified by CAS number 1216588-13-4, is a hydrochloride salt of a synthetic heterocyclic molecule featuring a benzothiazole carboxamido group, a benzyl-substituted tetrahydrothieno-pyridine core, and a methyl ester moiety. Safety guidelines emphasize handling precautions (e.g., avoiding heat sources and ensuring proper labeling) .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2.ClH/c1-30-24(29)21-17-9-10-27(12-15-5-3-2-4-6-15)13-20(17)32-23(21)26-22(28)16-7-8-18-19(11-16)31-14-25-18;/h2-8,11,14H,9-10,12-13H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZUZEUJUDZMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety along with a thieno[2,3-c]pyridine framework. The unique structural arrangement contributes to its diverse biological activities. The presence of multiple functional groups allows for various interactions with biological targets.

  • Anticancer Activity : The compound has been investigated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, similar compounds with the benzo[d]thiazole structure have shown promising results against various cancer cell lines, including MCF-7 and HeLa cells .
  • Antimicrobial Properties : The benzo[d]thiazole core is known for its antimicrobial activity. Research suggests that derivatives of this compound can exhibit significant antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Anticancer Studies

A study evaluating a range of benzo[d]thiazole derivatives demonstrated that compounds similar to methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibited IC50 values in the nanomolar range against various cancer cell lines. For instance:

  • MCF-7 Cells : IC50 = 0.0585 µg/mL
  • HeLa Cells : IC50 = 0.0692 µg/mL .

Antimicrobial Activity

In vitro studies have shown that derivatives of the compound possess significant antimicrobial activity:

  • Against E. coli: MIC = 32 µg/mL
  • Against Pseudomonas aeruginosa: MIC = 6.25 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateStructureAnticancer, Antimicrobial
2-(Methylthio)benzothiazoleStructureAntimicrobial
Benzothiazole DerivativeStructureAnticancer

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Benzothiazole derivatives have been shown to exhibit significant activity against various strains of bacteria and fungi. The structure of methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride suggests that it may share similar properties with other benzothiazole derivatives known for their anti-tubercular activity.

Case Study: Anti-Tubercular Activity

A review of benzothiazole-based compounds indicated that new derivatives have been synthesized with promising anti-tubercular properties. For instance, compounds derived from the benzothiazole scaffold demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with varying degrees of potency. The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole ring can enhance activity against resistant strains of tuberculosis .

Table 1: Anti-Tubercular Activity of Benzothiazole Derivatives

CompoundMIC (µg/mL)Inhibition (%)
7a0.0899
7b0.3297
7c0.3296
INH0.2-

Synthesis Methodologies

The synthesis of this compound typically involves several advanced synthetic techniques. These include:

  • Knoevenagel Condensation : This method has been widely utilized for synthesizing various benzothiazole derivatives by reacting carbonyl compounds with malonic acid derivatives.
  • Molecular Hybridization : This approach combines different pharmacophores to create novel compounds with enhanced biological activity.

Case Study: Synthesis Pathway

In a recent study, researchers employed a multi-step synthesis involving the reaction of benzothiazole derivatives with amines and carboxylic acids under controlled conditions to yield the target compound efficiently. The use of microwave irradiation significantly reduced reaction times and improved yields compared to traditional methods .

Pharmacological Insights

Pharmacological studies indicate that this compound may exhibit additional biological activities beyond antimicrobial effects:

  • Anticancer Properties : Some benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines. Investigating the compound's effects on apoptosis and cell cycle regulation could yield valuable insights into its potential as an anticancer agent.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways is another area of interest. For example, inhibition of DprE1 has been linked to enhanced anti-tubercular effects in related compounds .

Chemical Reactions Analysis

Table 1: Key Reaction Conditions for Tetrahydrothienopyridine Formation

StepReagents/CatalystsSolventTemperatureTimeYield (%)
CyclizationKOH (10% aq)EtOH25°C0.5–1 h38–40
Mannich ReactionHCHO, RNH₂EtOH/DMFReflux2–3 min48–85

Functionalization with Benzyl and Ester Groups

The 6-benzyl substituent is introduced via nucleophilic alkylation of the tetrahydrothienopyridine nitrogen using benzyl bromide. The methyl ester at position 3 is installed through esterification of a carboxylic acid intermediate with methanol under acidic conditions .

Table 2: Spectroscopic Data for Key Intermediates

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)IR (cm1^{-1})
Tetrahydrothienopyridine core4.83 (d, H-4), 5.19 (d, H-5) 46.9 (C-4), 55.9 (C-5) 2195 (C≡N)
Benzyl derivative7.20–7.52 (m, Ar-H) 128.0–135.1 (Ar-C) 1675 (C=O)

Table 3: Benzo[d]thiazole Synthetic Protocol

StepReagentsConditionsYield (%)
CyclizationKSCN, Br₂AcOH, 10°C → RT70–85
AminolysisNH₃ (aq)Methanol, reflux65–78

Amide Coupling and Final Assembly

The benzo[d]thiazole-6-carboxamide is conjugated to the tetrahydrothienopyridine core via a carbodiimide-mediated coupling (e.g., EDCl/HOBt). The hydrochloride salt forms by treating the free base with HCl in methanol .

Table 4: Coupling Reaction Optimization

Coupling AgentSolventTemp.TimeYield (%)
EDCl/HOBtDMFRT24 h72
DCC/DMAPCH₂Cl₂0°C → RT12 h68

Mechanistic Insights and Challenges

  • Cyclization Kinetics : DFT studies on related dihydrothiophenes reveal that intramolecular SN_N2 substitution or nucleophilic addition-elimination pathways dictate regioselectivity .

  • Side Reactions : Competing hydrolysis of the methyl ester or over-alkylation of the benzyl group necessitates careful stoichiometric control.

Analytical Validation

  • HPLC–MS : Molecular ion peaks for the final compound align with calculated m/zm/z values (e.g., [M+H]+^+ = 567.2) .

  • Elemental Analysis : C, H, N, and S percentages match theoretical values within ±0.3% .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure shares similarities with several thieno-pyridine and benzothiazole derivatives, enabling comparisons based on synthesis, substituent effects, and physicochemical properties.

Key Observations

Structural Complexity and Pharmacophores: The target compound integrates a benzothiazole carboxamido group, a feature absent in the simpler ethyl ester derivative (I) . Compounds like 11a and 2d employ nitrile or nitro groups, which enhance electrophilicity and may influence binding affinity .

Compound 2d employs a one-pot two-step reaction with moderate yield (55%), highlighting challenges in scaling complex heterocycles .

Thermal and Spectral Properties :

  • The hydrochloride salt form of the target compound likely improves solubility but requires stringent thermal handling (P210 precaution) .
  • IR and NMR data for 11a and 2d confirm functional groups (e.g., CN at ~2220 cm⁻¹, NH stretches) critical for structural validation .

Q & A

How can the molecular structure of this compound be experimentally confirmed?

Basic Question
Methodological Answer:
The molecular structure can be confirmed via single-crystal X-ray diffraction (SCXRD) . Key steps include:

  • Growing high-quality crystals using slow evaporation or diffusion methods in polar solvents (e.g., ethanol/DMF mixtures).
  • Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Using SHELX programs (e.g., SHELXL) for structure refinement, focusing on resolving bond lengths, angles, and torsional parameters to validate the benzothiazole and tetrahydrothienopyridine moieties .
  • Cross-validating results with NMR (e.g., 1^1H, 13^13C, and 2D techniques like COSY/HMBC) and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

What strategies resolve contradictions in crystallographic data during refinement?

Advanced Question
Methodological Answer:
Contradictions often arise from disordered solvent molecules, twinning, or poor data resolution. Solutions include:

  • Applying TWINLAW in SHELXL to model twinned data, particularly for high-symmetry space groups.
  • Using SQUEEZE (PLATON) to account for disordered solvent contributions without overinterpreting electron density .
  • Iteratively refining anisotropic displacement parameters (ADPs) for non-hydrogen atoms while fixing unstable parameters (e.g., using ISOR restraints).
  • Cross-checking hydrogen bonding networks with geometric parameters from similar structures (e.g., ethyl-substituted analogs in Acta Crystallographica reports) .

What are common synthetic impurities in this compound, and how are they characterized?

Basic Question
Methodological Answer:
Impurities often arise from:

  • Incomplete benzylation at the tetrahydrothienopyridine nitrogen, detected via LC-MS (unreacted precursor at m/z ~300–350).
  • Hydrolysis of the methyl ester under acidic conditions, identified by 1^1H NMR (disappearance of the ester –OCH3_3 peak at δ ~3.8 ppm).
  • Byproducts from cyclization side reactions , characterized by HPLC-PDA (retention time shifts) and HRMS (unexpected m/z values) .
  • Purification : Use preparative HPLC with C18 columns (ACN/water gradient) or recrystallization in ethyl acetate/hexane mixtures to isolate the target compound .

How can reaction conditions be optimized for analogs with similar scaffolds?

Advanced Question
Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while acetic acid/acetic anhydride mixtures promote cyclization (e.g., thiophene ring closure) .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or Pd catalysts for Suzuki couplings to install benzyl/benzothiazole groups.
  • Reaction monitoring : In situ FTIR to track amide bond formation (disappearance of –NH2_2 stretches at ~3300 cm1^{-1}).
  • Temperature control : Reflux (~110°C) for 6–8 hours balances yield and decomposition risks, as demonstrated in ethyl-substituted analogs .

What spectroscopic features distinguish the benzo[d]thiazole moiety in this compound?

Basic Question
Methodological Answer:
Key spectroscopic identifiers:

  • 1^1H NMR : Aromatic protons on the benzothiazole ring appear as doublets (δ ~7.5–8.5 ppm, J = 8–10 Hz) due to vicinal coupling.
  • 13^13C NMR : The thiazole C-2 and C-6 carbons resonate at δ ~155–165 ppm (deshielded due to electron-withdrawing N and S atoms).
  • IR : Thiazole C=N stretch at ~1600 cm1^{-1} and amide C=O stretch at ~1680 cm1^{-1} .
  • UV-Vis : π→π* transitions in the benzothiazole ring produce absorbance maxima at ~270–290 nm (ε > 104^4 L·mol1^{-1}·cm1^{-1}) .

How are discrepancies between experimental and computational data (e.g., DFT) reconciled?

Advanced Question
Methodological Answer:
Discrepancies often involve bond lengths, torsional angles, or electronic properties. Mitigation strategies:

  • Benchmarking computational methods : Use B3LYP/6-31G(d) for geometry optimization, comparing with SCXRD-derived parameters (e.g., benzyl group torsion angles) .
  • Incorporating solvent effects : PCM models in DFT simulations to mimic experimental conditions (e.g., DMSO dielectric constant = 46.7).
  • Vibrational analysis : Overlay computed IR spectra (with scaling factors) onto experimental data to validate assignments, particularly for ambiguous peaks .
  • Energy decomposition analysis (EDA) : Identify steric clashes (e.g., benzyl-thienopyridine interactions) that may distort experimental geometries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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